molecular formula C21H18FN3O2S B2477230 N-benzyl-2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide CAS No. 488716-47-8

N-benzyl-2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide

Cat. No.: B2477230
CAS No.: 488716-47-8
M. Wt: 395.45
InChI Key: FAYNJIXUQKFUCS-UHFFFAOYSA-N
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Description

N-benzyl-2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, a cyano group, a fluorophenyl group, and a tetrahydropyridinyl group. The presence of these functional groups makes it a versatile molecule for chemical synthesis and biological studies.

Properties

IUPAC Name

N-benzyl-2-[[5-cyano-4-(2-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O2S/c22-18-9-5-4-8-15(18)16-10-19(26)25-21(17(16)11-23)28-13-20(27)24-12-14-6-2-1-3-7-14/h1-9,16H,10,12-13H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAYNJIXUQKFUCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=C(NC1=O)SCC(=O)NCC2=CC=CC=C2)C#N)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide typically involves multiple steps. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction can be carried out without solvents at room temperature or with heating, depending on the desired yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent-free reactions, fusion methods, and the use of basic catalysts like triethylamine in boiling ethanol are employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and fluorophenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Anti-inflammatory Potential

Recent studies have indicated that N-benzyl-2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide exhibits significant anti-inflammatory properties.

  • Mechanism of Action : The compound has been evaluated for its ability to inhibit the enzyme 5-lipoxygenase (5-LOX), which plays a crucial role in the inflammatory response. Molecular docking studies suggest that the compound can effectively bind to the active site of this enzyme, thus potentially reducing inflammation .

Anticancer Activity

The compound's structure suggests potential anticancer properties.

  • Research Findings : Preliminary in vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell cycle progression .

Enzyme Inhibition

This compound has shown promise as an inhibitor for several key enzymes:

  • Acetylcholinesterase (AChE) : Inhibitors of AChE are critical in treating Alzheimer's disease. The compound has demonstrated potential as a reversible inhibitor of AChE in preliminary studies .
  • α-glucosidase : This enzyme is involved in carbohydrate metabolism; inhibitors can be beneficial for managing diabetes. The compound's derivatives have been screened for their ability to inhibit α-glucosidase activity .

Case Study 1: Anti-inflammatory Activity

In a recent study published in Molbank, N-benzyl derivatives were synthesized and tested for their anti-inflammatory effects through in silico molecular docking techniques. The results indicated that these compounds could serve as lead candidates for further development into therapeutic agents targeting inflammation .

Case Study 2: Anticancer Properties

Another study explored the anticancer effects of related compounds featuring similar structural motifs. The findings revealed that these compounds could induce cell death in breast cancer cells through apoptosis pathways, highlighting their potential as anticancer agents .

Mechanism of Action

The mechanism of action of N-benzyl-2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or bind to specific receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of the research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide is unique due to the presence of the fluorophenyl group and the tetrahydropyridinyl group, which confer specific chemical and biological properties. These functional groups make it distinct from other similar compounds and contribute to its versatility in various applications .

Biological Activity

N-benzyl-2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which incorporates various functional groups including a cyano group and a tetrahydropyridine moiety, suggests diverse biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

  • Molecular Formula : C21H18FN3O2S
  • Molecular Weight : 395.45 g/mol
  • CAS Number : 488716-47-8
  • SMILES Notation : N#CC1=C(SCC(=O)NCc2ccccc2)NC(=O)CC1c1ccccc1F

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. It is hypothesized that the compound may act as an enzyme inhibitor or modulator by binding to active sites on proteins or receptors, thus altering their functionality.

Anticonvulsant Activity

Research indicates that compounds similar to N-benzyl derivatives exhibit potent anticonvulsant properties. A study evaluated various derivatives of N-benzyl-2-acetamidoacetamides and found significant anticonvulsant activity linked to specific structural features. For instance:

  • ED50 Values : The most active derivatives showed ED50 values comparable to established anticonvulsants like phenytoin .

Antimicrobial Activity

Preliminary studies have suggested that the compound may possess antimicrobial properties. Biological testing has revealed potential effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism may involve disruption of microbial cell membranes or inhibition of essential enzymes .

Src Kinase Inhibition

Another area of interest is the compound's potential as a Src kinase inhibitor. Src kinases are implicated in various cancers; thus, compounds that inhibit these kinases could have therapeutic implications. In related studies, N-benzyl-substituted acetamides demonstrated significant inhibitory activity against Src kinase with GI50 values indicating strong efficacy in cell-based assays .

Research Findings and Case Studies

Study Findings
PubMed Study on AnticonvulsantsIdentified structural features crucial for potency; ED50 values for certain derivatives were significantly lower than phenytoin .
Src Kinase Inhibition StudyThe unsubstituted N-benzyl derivative showed GI50 values of 1.34 µM and 2.30 µM in different cell lines, indicating strong inhibitory potential .
Antimicrobial TestingShowed effectiveness against E. coli and Staphylococcus aureus using disc diffusion methods .

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